4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine

Description

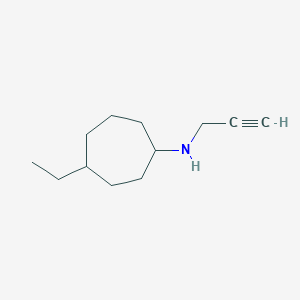

4-Ethyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine is a synthetic amine featuring a seven-membered cycloheptane ring substituted with an ethyl group at the 4-position and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. Its cycloheptane backbone confers unique conformational flexibility compared to smaller cyclic amines (e.g., piperidine or cyclohexane derivatives), which may influence its physicochemical properties and biological interactions .

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

4-ethyl-N-prop-2-ynylcycloheptan-1-amine |

InChI |

InChI=1S/C12H21N/c1-3-10-13-12-7-5-6-11(4-2)8-9-12/h1,11-13H,4-10H2,2H3 |

InChI Key |

QWYJDDJYPDSJMP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(CC1)NCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of cycloheptanone with ethylamine and propargyl bromide under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cycloheptane derivatives.

Scientific Research Applications

4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-ANPP (4-Ethyl-N-phenethylpiperidin-4-amine hydrochloride)

- Structure : Contains a six-membered piperidine ring substituted with an ethyl group and a phenethyl (N-phenethyl) moiety.

- Molecular Formula : C21H28N2·2HCl (MW: 381.4) .

- Key Differences :

- Ring Size : Piperidine (6-membered) vs. cycloheptane (7-membered) in the target compound.

- Substituents : Phenethyl group (aromatic) vs. propargyl group (alkyne) on the nitrogen atom.

- Applications : Ethyl 4-ANPP is a precursor in opioid analogue synthesis, highlighting the pharmacological relevance of N-substituted cyclic amines .

N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

- Structure : Combines a cyclohexane ring with a naphthalene moiety and an isopropylamine group.

- Synthesis : Prepared via reductive amination using TiCl4 and NaB(CN)H3 .

- Key Differences: Ring System: Cyclohexane (6-membered) vs. cycloheptane. Functional Groups: Bulky naphthalene substituent vs. ethyl and propargyl groups.

2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine (S44-1)

Table 1: Comparative Data for Selected Amines

*Calculated based on formula C12H19N.

Key Observations:

Substituent Effects :

- Propargyl groups (target compound) enable alkyne-azide cycloadditions for bioconjugation, unlike phenethyl or methyl groups .

- Bulky substituents (e.g., naphthalene in ) reduce solubility but increase lipophilicity, impacting bioavailability .

Synthetic Accessibility : Reductive amination () and CDI-mediated coupling () are versatile for N-alkylation, suggesting plausible routes for synthesizing the target compound.

Stability and Handling Considerations

Biological Activity

4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine is a novel compound with significant potential in pharmaceutical applications due to its unique structural characteristics. The compound features a cycloheptane ring substituted with an ethyl group and a prop-2-yne group attached to the nitrogen atom, contributing to its biological activity. This article reviews the biological activity, synthesis, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 165.28 g/mol. Its structure is pivotal for its biological interactions, particularly due to the presence of the alkyne functionality which may enhance reactivity and interaction profiles.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N |

| Molecular Weight | 165.28 g/mol |

| Functional Groups | Alkyne, Amine |

| Structural Characteristics | Cycloheptane ring |

Synthesis Methods

Various synthetic routes have been explored for the production of this compound, including:

- Alkyne-Azide Cycloaddition : Utilizing Cu(I) catalysts to facilitate the reaction between azides and alkynes.

- Reduction Reactions : Involving the reduction of corresponding ketones or imines.

- Direct Amination : Using amine reagents in the presence of suitable coupling agents.

These methods are critical for obtaining high yields and purity necessary for biological studies.

Biological Activity

The biological activity of this compound has been investigated through various in vitro studies, showing promising results in several areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies on Hep G2 (human hepatoma) cells demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The IC50 values were determined through MTT assays, revealing significant cytotoxicity at concentrations starting from 1000 µg/mL .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, indicating its potential utility in treating neurodegenerative diseases .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various receptors. Preliminary data suggest that it may act as a modulator for certain neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on Hep G2 Cells :

- Objective : Evaluate cytotoxicity.

- Method : MTT assay.

- Findings : Significant reduction in cell viability at concentrations above 500 µg/mL.

-

Neuroprotection Study :

- Objective : Assess protective effects against oxidative stress.

- Method : Measurement of ROS levels in neuronal cultures.

- Findings : Reduced ROS levels by up to 40% compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.